3,4-Diphényl-1H-pyrrole

Vue d'ensemble

Description

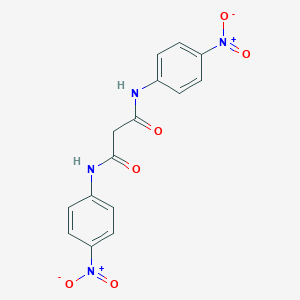

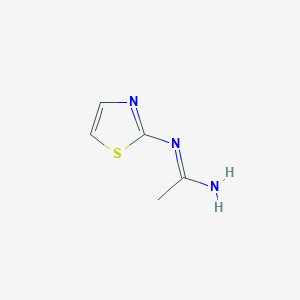

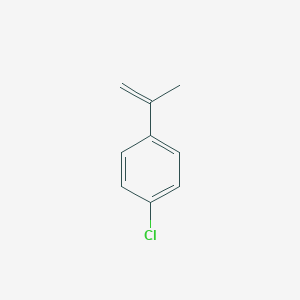

3,4-Diphenyl-1H-pyrrole (DPP) is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPP is a heterocyclic compound that contains a pyrrole ring with two phenyl groups attached to it. The compound has been found to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Applications De Recherche Scientifique

Applications thérapeutiques

Le 3,4-Diphényl-1H-pyrrole, en tant que membre de la famille des pyrroles, s'est avéré avoir des applications diverses dans les composés thérapeutiques. Ces applications incluent l'utilisation dans les fongicides, les antibiotiques, les médicaments anti-inflammatoires, les médicaments hypolipidémiants, les agents antitumoraux et les inhibiteurs de la transcriptase inverse dans le VIH-1 et les protéines kinases des ADN polymérases cellulaires .

Catalyseur de polymérisation

Les pyrroles sont connus pour agir comme catalyseurs dans le processus de polymérisation. Cette application est cruciale dans la production de divers polymères en favorisant la réaction qui lie les monomères entre eux pour former de longues chaînes .

Inhibition de la corrosion

Une autre application importante des pyrroles est en tant qu'inhibiteur de corrosion. Ils aident à prévenir la corrosion sur les surfaces métalliques, ce qui est essentiel pour prolonger la durée de vie des structures et composants métalliques .

Chimie de la luminescence

En chimie de la luminescence, les pyrroles contribuent au développement de matériaux qui émettent de la lumière lors de l'excitation. Cette propriété est précieuse pour créer des marqueurs et des capteurs luminescents .

Analyse spectrochimique

Les pyrroles sont fonctionnels en analyse spectrochimique, une technique utilisée pour mesurer la concentration d'éléments ou de produits chimiques dans un échantillon en observant les spectres lumineux émis ou absorbés par l'échantillon .

Découverte de médicaments

Les dérivés du pyrrole sont largement utilisés dans la découverte de médicaments en raison de leurs activités pharmacologiques telles que les propriétés analgésiques, anti-inflammatoires, antimicrobiennes, antituberculeuses, antileishmaniennes, inhibiteurs de l'ECA, antidiabétiques, antiparkinsoniennes et neuroprotectrices .

Science des matériaux

En science des matériaux, les dérivés du pyrrole contribuent au développement de nouveaux matériaux aux propriétés souhaitées pour diverses applications allant de l'électronique aux matériaux biocompatibles .

Catalyse

Les composés pyrroliques sont également utilisés en catalyse pour accélérer les réactions chimiques sans être consommés dans le processus. Cette application est vitale dans les processus industriels où l'efficacité et la vitesse sont cruciales .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a similar pyrrole ring structure have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that the phenyl groups at the 3,4-positions of the pyrrole ring prevent their molecules from close packing and are helpful for aggregated emission . This suggests that the compound may interact with its targets in a way that influences the spatial arrangement of molecules, potentially affecting their function.

Biochemical Pathways

Compounds with similar pyrrole and pyrazine rings have been found to exhibit various biological activities, indicating that they may affect multiple pathways . For instance, pyrrolopyrazine derivatives have shown more activity on kinase inhibition, suggesting that they may affect signaling pathways involving kinases .

Pharmacokinetics

It is known that compounds with a similar pyrrole ring structure are highly soluble in water and other polar solvents , which could influence their bioavailability and distribution within the body.

Result of Action

The compound’s potential to prevent close packing of molecules and influence aggregated emission suggests that it may have effects at the molecular level that could translate to observable cellular effects.

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

Propriétés

IUPAC Name |

3,4-diphenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPLWDGXYMKCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492638 | |

| Record name | 3,4-Diphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-48-0 | |

| Record name | 3,4-Diphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

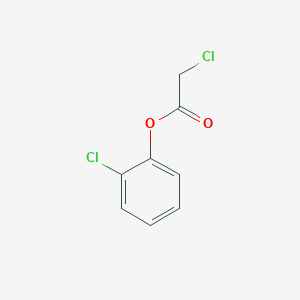

ANone: 3,4-Diphenyl-1H-pyrrole has the molecular formula C16H13N and a molecular weight of 219.28 g/mol.

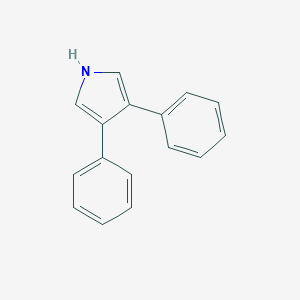

A: While the provided research papers don't delve deeply into specific spectroscopic details for the base 3,4-Diphenyl-1H-pyrrole structure, various derivatives have been characterized using techniques like X-ray crystallography [, , , ]. For instance, the crystal structure of N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide, a derivative, has been determined []. Additionally, mass spectrometry played a crucial role in elucidating the reaction mechanism of a Mn(II) promoted domino reaction involving a 3,4-Diphenyl-1H-pyrrole derivative [].

A: Research indicates that N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones exhibit cytostatic activity []. A series of these derivatives were synthesized, and their structure-cytostatic activity relationship was investigated []. Further studies explored the anti-inflammatory activities of 1-(4-(Dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogs in lipopolysaccharide-induced BV2 cells []. These studies highlight the impact of N-substitutions on the biological activity of the compound.

A: Derivatives of 3,4-Diphenyl-1H-pyrrole, specifically 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles, exhibit diverse coordination chemistry with transition metals [, ]. These ligands can form octahedral complexes with cobalt(II) and nickel(II) involving deprotonated pyrrole and amide nitrogen atoms []. They also coordinate with copper, leading to intriguing ring-closure reactions and the formation of benzothiazole sidearms in certain cases [].

A: Research suggests the potential use of 3,4-Diphenyl-1H-pyrrole derivatives as extractants for metal ions []. For example, a dual-host system incorporating 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid bis-[(2-dibutylamino-ethyl)-amide] and a commercially available oxime extractant demonstrated improved extraction of nickel(II) sulfate compared to single extractant systems [].

A: While the provided research doesn't offer specific details on the general stability of 3,4-Diphenyl-1H-pyrrole, it highlights the stability of a dinuclear tetrasubstituted pyrrole Manganese(II) complex, formed through a domino reaction with a benzo[d]thiazole-2-methylamine derivative []. This suggests potential stability within certain metal complexes. Further research is needed to understand the broader stability and compatibility of 3,4-Diphenyl-1H-pyrrole and its various derivatives.

A: The research highlights the use of X-ray crystallography for structural characterization of 3,4-Diphenyl-1H-pyrrole derivatives and their metal complexes [, , , ]. Additionally, NMR spectroscopy plays a crucial role in investigating anion recognition properties and determining association constants []. Mass spectrometry, particularly time-dependent mass spectrometry, proves valuable in deciphering reaction mechanisms and identifying intermediates in reactions involving these compounds [].

A: Research indicates that the organic skeleton 2,2',2'',2'''-(1H-pyrrole-2,3,4,5-tetrayl)tetrakis(benzo[d]thiazole) (HP), derived from a 3,4-Diphenyl-1H-pyrrole derivative, shows a higher fluorescent quantum yield (52%) compared to the 3,4-diphenyl substituted analog 2,2'-(3,4-diphenyl-1H-pyrrole-2,5-diyl)bis(benzo[d]thiazole) (DPB) (42%) []. This finding suggests potential applications of these derivatives in fluorescent materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)